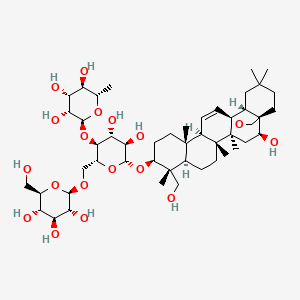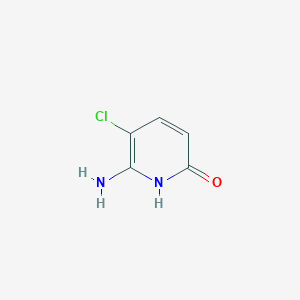
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-2-methylphenylmethanol with an appropriate dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent and high yield of the desired product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane, 2-(3-amino-2-methylphenyl)-2-methyl-1,3-dioxolane, and 2-(3-mercapto-2-methylphenyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(3-carboxy-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-formyl-2-methylphenyl)-2-methyl-1,3-dioxolane.
Reduction Reactions: Products include 2-(3-methyl-2-methylphenyl)-2-methyl-1,3-dioxolane and 2-(3-hydroxy-2-methylphenyl)-2-methyl-1,3-dioxolane.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar bromine and methyl substitution pattern but lacks the dioxolane ring.
3-Bromo-2-methylphenylmethanol: This compound is a precursor in the synthesis of 2-(3-Bromo-2-methylphenyl)-2-methyl-1,3-dioxolane and shares a similar phenyl ring substitution pattern.
Uniqueness
The presence of the dioxolane ring in this compound distinguishes it from other similar compounds. This ring structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52779-77-8 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-8-9(4-3-5-10(8)12)11(2)13-6-7-14-11/h3-5H,6-7H2,1-2H3 |
Clé InChI |
YVKZFPQNSQIIPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)



![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)




![N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
